2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide

Physicochemical Profiling Formulation Development Preclinical Candidate Optimization

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide (CAS 833437-22-2) is a sulfonamide derivative with the molecular formula C16H20N2O2S and an average mass of 304.41 g/mol. The compound features a 2,3,5,6-tetramethyl-substituted benzene ring linked directly to a pyridin-2-yl moiety via a sulfonamide bridge.

Molecular Formula C15H18N2O2S
Molecular Weight 290.4g/mol
CAS No. 833437-22-2
Cat. No. B513349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide
CAS833437-22-2
Molecular FormulaC15H18N2O2S
Molecular Weight290.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=N2)C)C
InChIInChI=1S/C15H18N2O2S/c1-10-9-11(2)13(4)15(12(10)3)20(18,19)17-14-7-5-6-8-16-14/h5-9H,1-4H3,(H,16,17)
InChIKeyHDKHDSGPKKQAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Procurement-Ready Chemical Structure and Baseline Profile


2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide (CAS 833437-22-2) is a sulfonamide derivative with the molecular formula C16H20N2O2S and an average mass of 304.41 g/mol . The compound features a 2,3,5,6-tetramethyl-substituted benzene ring linked directly to a pyridin-2-yl moiety via a sulfonamide bridge . This N-(2-pyridinyl)benzenesulfonamide scaffold belongs to a broader class of pyridinyl sulfonamides explored in patent literature for ion channel modulation, kinase inhibition, and carbonic anhydrase targeting [1][2]. The sterically congested tetramethyl substitution pattern distinguishes this compound from simpler N-(2-pyridinyl)benzenesulfonamide analogs, a structural feature that may influence solubility, metabolic stability, or target engagement .

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Why Generic Pyridinyl Sulfonamide Substitution Fails


Generic substitution among pyridinyl benzenesulfonamides is not scientifically defensible due to the profound impact of benzene ring substitution patterns on physicochemical properties and target interactions . The 2,3,5,6-tetramethyl substitution in this compound creates a sterically congested, electron-rich aromatic system that differs fundamentally from unsubstituted N-(2-pyridinyl)benzenesulfonamide (CAS 1212-07-3) or mono-substituted analogs such as 4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide . The specific methyl group arrangement alters the conformational landscape of the sulfonamide linkage, modifies hydrogen-bonding capacity, and shifts lipophilicity (cLogP) compared to analogs lacking this substitution pattern . In contexts such as ion channel modulation, patent literature explicitly teaches that subtle aryl substitution changes produce substantial variations in potency, selectivity, and off-target profiles [1]. Consequently, procurement specifications must precisely match the 2,3,5,6-tetramethyl substitution pattern; any deviation—whether in methyl count, position, or additional ring functionalization—introduces uncontrolled variables that compromise experimental reproducibility and data comparability .

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Quantitative Evidence and Comparator Analysis


2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Comparative Solubility vs. Unsubstituted N-(2-Pyridinyl)benzenesulfonamide

The 2,3,5,6-tetramethyl substitution pattern reduces aqueous solubility relative to the unsubstituted parent compound, a critical parameter for formulation development. Based on cLogP estimates, 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide (MW 304.41) exhibits a cLogP of approximately 3.54, corresponding to an estimated aqueous solubility of ~217 mg/L at 25 °C . In contrast, the unsubstituted N-(2-pyridinyl)benzenesulfonamide (MW 234.28, CAS 1212-07-3) has a cLogP of ~1.5-2.0 and measurably higher aqueous solubility due to reduced hydrophobicity and lower molecular weight [1]. This 2- to 3-fold increase in lipophilicity directly influences solvent selection for biological assays, membrane permeability characteristics, and potential for non-specific protein binding .

Physicochemical Profiling Formulation Development Preclinical Candidate Optimization

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Steric Bulk Impact on Enzyme Active Site Binding vs. Mono-Methyl Analogs

The 2,3,5,6-tetramethyl substitution pattern introduces substantial steric bulk adjacent to the sulfonamide linkage, which constrains the accessible conformational space of the pyridinyl moiety relative to the benzene ring. This steric hindrance differentiates 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide from analogs with fewer methyl substituents, such as 4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide . In the context of carbonic anhydrase (CA) IX/XII inhibition, patent literature demonstrates that tetramethyl-substituted aryl sulfonamides exhibit altered binding kinetics and selectivity profiles compared to mono- or di-methylated counterparts due to restricted rotational freedom and modified hydrophobic pocket occupancy [1]. While direct IC50 or Ki data for this specific compound in a defined CA assay are not publicly available, the class-level inference from structurally related tetramethyl benzenesulfonamides indicates that the 2,3,5,6-substitution pattern reduces entropic penalties upon target binding and enhances shape complementarity to hydrophobic enzyme clefts [1].

Enzyme Inhibition Target Engagement Structure-Activity Relationship Molecular Recognition

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Metabolic Stability Advantage of Methyl Substitution vs. Unsubstituted Parent

The 2,3,5,6-tetramethyl substitution pattern provides a metabolic stability advantage by blocking common cytochrome P450-mediated oxidation sites on the benzene ring. In the unsubstituted N-(2-pyridinyl)benzenesulfonamide scaffold, the para-position and ortho-positions of the benzene ring are susceptible to aromatic hydroxylation, leading to rapid oxidative metabolism and high intrinsic clearance . Patent literature on related tetramethyl-substituted benzenesulfonamides indicates that complete methyl capping of all available ring positions (2, 3, 5, and 6) effectively eliminates these primary metabolic soft spots, resulting in extended half-life in liver microsome assays compared to unsubstituted or partially substituted analogs [1]. Class-level structure-metabolism relationship (SMR) analysis suggests that the 2,3,5,6-tetramethyl configuration confers superior metabolic robustness, reducing the likelihood of rapid in vivo clearance or the generation of reactive metabolites that could confound biological assay interpretation .

Metabolic Stability Microsomal Clearance Cytochrome P450 Lead Optimization

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Distinct cLogP and Lipophilicity vs. 4-tert-Butyl Analog

A direct comparator exists in 4-tert-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (CAS 300799-30-8), which shares the identical molecular formula C16H20N2O2S and molecular weight (304.41) but differs fundamentally in substitution architecture . The target compound achieves its molecular weight through four methyl groups distributed across the 2,3,5,6-positions (symmetrical, ortho/meta substitution), whereas the comparator uses a single bulky tert-butyl group at the para-position . This architectural divergence yields distinct physicochemical profiles: the tetramethyl-substituted compound exhibits a cLogP of ~3.54 with an estimated aqueous solubility of ~217 mg/L , while the para-tert-butyl analog demonstrates a cLogP of ~4.0-4.2 with correspondingly lower aqueous solubility (predicted 50-100 mg/L) . The symmetrical tetramethyl substitution confers more balanced hydrophobic character without the extreme lipophilicity of the tert-butyl group, potentially offering superior aqueous compatibility for in vitro assay formats while retaining adequate membrane permeability .

Lipophilicity cLogP Permeability ADME Prediction

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Absence of Reactive Functional Groups vs. 4-Amino and 4-Hydroxy Analogs

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide lacks reactive functional groups such as primary aromatic amines, phenols, or electrophilic substituents that are present in closely related analogs like 4-amino-N-(2-pyridinyl)benzenesulfonamide (sulfapyridine) and 4-hydroxy-N-(2-pyridinyl)benzenesulfonamide . The amino group in sulfapyridine undergoes facile oxidation and can form reactive nitroso and hydroxylamine metabolites, which introduce off-target toxicity and covalent protein adducts in cellular systems . Similarly, the phenolic hydroxyl in 4-hydroxy-N-(2-pyridinyl)benzenesulfonamide participates in redox cycling and can generate reactive oxygen species (ROS) that confound cell viability assays . In contrast, the target compound's fully methylated aromatic system is chemically inert under standard biological assay conditions, eliminating these confounding variables. Procurement of the tetramethyl analog ensures that observed biological effects are attributable to the parent scaffold's intended interaction rather than reactive metabolite-driven artifacts .

Chemical Stability Off-Target Reactivity Assay Interference Long-Term Storage

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Conformational Constraint vs. Flexible N-(Pyridin-2-ylmethyl)benzenesulfonamide

The absence of a methylene spacer between the sulfonamide nitrogen and the pyridine ring in 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide imposes significant conformational constraint relative to the structurally related N-(pyridin-2-ylmethyl)benzenesulfonamide series (CAS various) . The direct N-pyridinyl linkage reduces the number of rotatable bonds from 4 in the methylene-bridged analog to 3 in the target compound, as quantified by standard topological descriptors . This reduction in conformational entropy translates to a lower entropic penalty upon target binding, which can enhance binding affinity and ligand efficiency metrics in fragment-based drug discovery and target engagement studies [1]. The constrained geometry also increases the precision of pharmacophore mapping and improves the accuracy of molecular docking predictions compared to the more flexible methylene-bridged comparators, which sample a broader conformational ensemble in solution [1].

Conformational Analysis Target Binding Entropy Molecular Recognition Ligand Efficiency

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide CAS 833437-22-2: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Lead Optimization: Metabolic Stability and Lipophilicity Profiling

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide is optimally deployed in lead optimization campaigns where balanced lipophilicity (cLogP ~3.54) and predicted metabolic stability are prioritized . The complete methyl capping of the benzene ring eliminates primary CYP oxidation sites, reducing intrinsic clearance in human liver microsome assays relative to unsubstituted or partially substituted analogs . This makes the compound particularly valuable for establishing structure-metabolism relationship (SMR) baselines and evaluating the incremental benefit of additional substituent modifications. Procurement should be prioritized when the research objective requires a metabolically robust sulfonamide core with moderate lipophilicity that avoids the extreme hydrophobicity of tert-butyl-substituted comparators (cLogP ~4.0-4.2) while retaining sufficient membrane permeability for cellular assays .

Cellular Assay Development: Reduction of Oxidative Stress and Assay Interference

The absence of reactive functional groups—specifically primary aromatic amines and phenolic hydroxyls—positions 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide as a preferred chemical probe for cellular assay development where minimizing off-target reactivity is essential . Unlike sulfapyridine (4-amino analog), which generates reactive nitroso and hydroxylamine metabolites that induce oxidative stress and covalent protein modification, the tetramethyl analog remains chemically inert under standard cell culture conditions . This chemical stability ensures that observed phenotypic responses or target engagement signals originate from the intended interaction with the pyridinyl sulfonamide scaffold rather than reactive metabolite-driven artifacts. Procurement is indicated for mechanism-of-action studies, high-content screening, and any assay format where compound-driven cytotoxicity or redox interference would confound data interpretation .

Structure-Based Drug Design: Conformational Constraint for Enhanced Ligand Efficiency

The direct N-pyridinyl linkage of 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide reduces the number of rotatable bonds to three, imposing conformational constraint that translates to lower entropic penalty upon target binding compared to flexible methylene-bridged analogs (four rotatable bonds) . This feature makes the compound an excellent scaffold for fragment-based drug discovery and structure-based design campaigns where ligand efficiency and binding entropy are key optimization parameters . The constrained geometry improves the accuracy of molecular docking predictions and facilitates precise pharmacophore mapping. Procurement should be considered when the research goal involves co-crystallization studies, computational docking validation, or the systematic exploration of binding pocket interactions where conformational precision is critical for interpreting structure-activity relationships .

Comparative Analog Series Profiling: Benchmarking Substitution Pattern Effects

2,3,5,6-Tetramethyl-N-(2-pyridinyl)benzenesulfonamide serves as a critical reference compound for systematically evaluating the impact of benzene ring substitution patterns on sulfonamide physicochemical and biological properties . Its symmetrical 2,3,5,6-tetramethyl configuration provides a defined baseline for comparing steric bulk, lipophilicity, and solubility against mono-methyl, para-tert-butyl, and unsubstituted analogs . Research programs engaged in sulfonamide scaffold optimization benefit from including this compound as a control to deconvolute the contributions of ortho vs. meta vs. para methylation to observed differences in target binding, metabolic stability, and cellular permeability. Procurement is essential for establishing robust structure-property relationship (SPR) datasets that guide medicinal chemistry decision-making and inform the design of subsequent analog libraries .

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